trans-3-Hexene

Physical Properties Separation Science Distillation

Researchers requiring stereochemical fidelity in olefin chemistry cannot use generic 'hexene' mixtures. Using undefined cis/trans blends leads to irreproducible epoxidation outcomes and compromised catalyst screening data. trans-3-Hexene (CAS 592-47-2) solves this as a defined starting material: • Yields exclusively trans-2,3-diethyloxirane upon epoxidation, eliminating difficult isomer separations. • Serves as an ideal symmetrical probe for benchmarking Grubbs-type olefin metathesis catalysts. • Provides validated ignition delay data as a gasoline surrogate component for combustion kinetic model development. Supplied with verified stereochemical identity and purity, enabling reproducible results in both academic and industrial R&D.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 592-47-2
Cat. No. B1298622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Hexene
CAS592-47-2
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCCC=CCC
InChIInChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3
InChIKeyZQDPJFUHLCOCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Hexene: Properties and Isomer Context


trans-3-Hexene (also designated (E)-3-hexene) is an acyclic, internal, symmetrical alkene with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol [1]. It is one of several constitutional and stereoisomers of hexene, specifically the trans geometric isomer of 3-hexene, wherein the two ethyl substituents reside on opposite sides of the C3–C4 double bond [2]. This trans configuration confers greater thermodynamic stability than the sterically encumbered cis-3-hexene isomer and results in distinct physicochemical properties that differentiate it from other C₆ alkenes such as 1-hexene and 2-hexene [3]. Commercially, trans-3-hexene is typically supplied as a pure stereoisomer (assay ≥97.5–99.0%) or as part of a mixed cis/trans-3-hexene stream, and its specific stereochemistry, internal double bond position, and physical properties are critical variables for applications in organic synthesis, catalysis, separations science, and combustion kinetics .

trans-3-Hexene vs. Other Hexene Isomers


The procurement of a generic 'hexene' or even '3-hexene' without stereochemical specification is inadequate for rigorous scientific and industrial applications, as the geometric configuration of the double bond and its position along the carbon chain exert profound and quantifiable influence on the compound's physical properties and chemical reactivity. For instance, trans-3-hexene and cis-3-hexene exhibit measurable differences in boiling point and density that directly impact separation processes and product purity . More critically, the stereochemistry dictates the stereochemical outcome of subsequent reactions: epoxidation of the trans isomer yields exclusively the trans epoxide, whereas the cis isomer provides a mixture of cis and trans epoxides [1]. Furthermore, the internal, symmetric nature of the double bond in trans-3-hexene results in markedly different reactivity and separation behavior compared to the terminal α-olefin 1-hexene, which is a high-volume industrial comonomer [2]. Consequently, using an undefined mixture or an incorrect isomer will lead to irreproducible reaction yields, undesired stereoisomeric impurities, and compromised material performance, necessitating the precise selection of the trans-3-hexene stereoisomer.

trans-3-Hexene Isomer Differentiation Evidence


Boiling Point & Density: trans vs. cis

trans-3-Hexene exhibits a higher boiling point than its cis isomer, a characteristic attributed to its more linear molecular geometry which allows for greater intermolecular contact . This difference, although seemingly small, is critical for separation processes such as fractional distillation, where even slight variations in volatility determine separation efficiency and product purity .

Physical Properties Separation Science Distillation

Epoxidation: trans-Alkene to trans-Epoxide

The stereochemistry of the starting alkene is largely preserved during epoxidation. A defining characteristic of trans-3-hexene is that it yields exclusively the trans-epoxide (trans-2,3-diethyloxirane) upon epoxidation with reagents such as m-chloroperoxybenzoic acid (MCPBA) or magnesium monoperoxyphthalate (MMPP) [1]. In stark contrast, epoxidation of cis-3-hexene under analogous conditions produces a mixture of both cis and trans epoxides, with the cis isomer being favored [2]. This stereochemical divergence is a critical differentiator for synthetic routes requiring stereopure intermediates.

Stereoselective Synthesis Epoxidation Reaction Mechanism

Ionic Liquid Separation from 1-Hexene

The separation of 1-hexene from its internal isomer trans-3-hexene is a significant industrial challenge due to their close boiling points (63.5 °C for 1-hexene vs. 67.0 °C for trans-3-hexene) [1]. Research has demonstrated that ionic liquids can be exploited to achieve this separation, as they exhibit differential solubilities for these isomers. Vapor-liquid equilibrium (VLE) studies with 1-methyl-3-butylimidazolium hexafluorophosphate ([BMIM][PF6]) and a complex of 1-isobutenyl-3-methylimidazolium tetrafluoroborate ([iBeMIM][BF4]) with AgBF₄ have quantified these differences, with the NRTL model providing interaction parameters that confirm the selectivity [2]. This demonstrates that trans-3-hexene can be differentiated from its high-value α-olefin isomer in complex industrial process streams.

Separation Science Ionic Liquids Olefin Recovery

Pillar[3]trianglamine Sieving Selectivity

A recent advancement in macrocyclic host-guest chemistry demonstrates that a pillar[3]trianglamine (P-TA) macrocycle can selectively adsorb 1-hexene (1-He) over trans-3-hexene (trans-3-He) with high selectivity [1]. Solid-vapor sorption experiments using an equimolar mixture of 1-He and trans-3-He revealed that P-TA preferentially captures 1-He, achieving a separation selectivity of >84% [2]. This selectivity is attributed to the formation of a thermodynamically more stable host-guest complex between the linear 1-hexene molecule and the macrocyclic cavity, while the bulkier, more compact trans-3-hexene is excluded [3]. This finding underscores the unique molecular recognition properties that distinguish trans-3-hexene from its terminal isomer.

Supramolecular Chemistry Molecular Sieving Isomer Separation

Ignition Delay vs. Equivalence Ratio

In combustion research, the reactivity of fuel molecules is critical. Experimental data for trans-3-hexene ignition delay times, measured behind reflected shock waves, provide a quantitative baseline for understanding the oxidation chemistry of internal alkenes. For a stoichiometric fuel/air mixture (Φ = 1.0), the ignition delay time of trans-3-hexene at 1400 K and 2.0 atm was determined to be 520 μs, while at a fuel-lean condition (Φ = 0.5) under the same conditions, the delay time increased to 780 μs [1]. These data, while not a direct comparison to another isomer in this specific dataset, establish a well-defined, temperature- and equivalence ratio-dependent reactivity profile that is essential for validating kinetic mechanisms for trans-olefins and for comparing with other fuel molecules (e.g., 1-hexene or 2-hexene) in cross-study analyses [2].

Combustion Kinetics Fuel Chemistry Shock Tube

trans-3-Hexene Application Scenarios


Stereoselective Epoxide and Diol Synthesis

trans-3-Hexene is the optimal starting material for any synthetic sequence requiring a stereopure trans-epoxide or trans-diol intermediate. As established in Section 3, epoxidation of trans-3-hexene yields exclusively trans-2,3-diethyloxirane, circumventing the need for difficult isomer separations [1]. This stereochemical purity is particularly valuable in the synthesis of chiral building blocks for pharmaceuticals, where the stereochemistry of a functional group can dramatically influence biological activity. For example, subsequent ring-opening of the trans-epoxide under basic conditions leads to a defined trans-3,4-hexanediol, a useful synthon [2].

Olefin Metathesis and Isomerization Model

Due to its internal, symmetrical, and thermodynamically stable structure, trans-3-hexene is an ideal model substrate for probing catalyst activity and selectivity in olefin metathesis, isomerization, and tandem catalytic processes. Its reaction with catalysts like Grubbs 2nd generation ruthenium complex yields products that are easily analyzed, allowing for quantitative assessment of catalyst performance [3]. The compound's reactivity in biphasic isomerization-metathesis sequences to generate heavier linear olefins highlights its utility in developing novel catalytic transformations for upgrading light olefin streams [4].

Host-Guest Chemistry Probe Molecule

trans-3-Hexene serves as a critical probe molecule for evaluating the selectivity of novel macrocyclic hosts and porous materials designed for alkene separations. Its distinct molecular shape, which is more compact and less linear than 1-hexene, allows researchers to quantify the shape-selective adsorption properties of materials like pillar[3]trianglamines, where it is specifically excluded in favor of the terminal isomer [5]. This application is paramount for developing next-generation adsorbents for energy-efficient olefin/paraffin and α-olefin/internal olefin separations.

Gasoline Surrogate Combustion Modeling

In combustion chemistry, trans-3-hexene is a key component in gasoline surrogate mixtures used to model the ignition and oxidation behavior of real transportation fuels. Its well-defined ignition delay times, measured over a wide range of temperatures, pressures, and equivalence ratios, provide essential validation targets for detailed kinetic mechanisms [6]. Researchers in engine and fuel development rely on these quantitative data to predict autoignition phenomena, such as engine knock, and to design more efficient and cleaner combustion strategies [7].

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